5-Ethyl-3-methylfuran-2(5H)-one

Flavor chemistry Odor threshold Structure-odor relationship

5-Ethyl-3-methylfuran-2(5H)-one (CAS 26329-68-0, IUPAC: 2-ethyl-4-methyl-2H-furan-5-one) is an α,β-unsaturated γ-lactone (butenolide) belonging to the 2(5H)-furanone class, with molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. Unlike many extensively studied furanones in the flavor and fragrance sector, this compound lacks a hydroxyl substituent at the 3- or 4-position, which fundamentally alters its hydrogen-bonding capacity, physicochemical properties, and olfactory profile relative to key analogs such as sotolon, maple furanone, and HEMF.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 26329-68-0
Cat. No. B12088803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-methylfuran-2(5H)-one
CAS26329-68-0
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCC1C=C(C(=O)O1)C
InChIInChI=1S/C7H10O2/c1-3-6-4-5(2)7(8)9-6/h4,6H,3H2,1-2H3
InChIKeyUVERQUDHQJYTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-methylfuran-2(5H)-one (CAS 26329-68-0): Procurement-Relevant Identity and Physicochemical Baseline


5-Ethyl-3-methylfuran-2(5H)-one (CAS 26329-68-0, IUPAC: 2-ethyl-4-methyl-2H-furan-5-one) is an α,β-unsaturated γ-lactone (butenolide) belonging to the 2(5H)-furanone class, with molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Unlike many extensively studied furanones in the flavor and fragrance sector, this compound lacks a hydroxyl substituent at the 3- or 4-position, which fundamentally alters its hydrogen-bonding capacity, physicochemical properties, and olfactory profile relative to key analogs such as sotolon, maple furanone, and HEMF .

Why Generic Furanone Substitution Fails: Structural Specificity of 5-Ethyl-3-methylfuran-2(5H)-one Determines Functional Outcomes


The 2(5H)-furanone scaffold accommodates diverse substitution patterns, but the presence, position, and identity of substituents dictate critical performance parameters—odor threshold, tautomeric behavior, and chemical reactivity. 5-Ethyl-3-methylfuran-2(5H)-one, bearing only alkyl substituents without a hydroxyl group, occupies a distinct niche: it exhibits fundamentally different hydrogen-bonding behavior, volatility, and olfactory character compared to hydroxylated analogs such as sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) and maple furanone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone) [1]. Evidence from dimerization studies demonstrates that the absence of a 3-hydroxy group prevents the intermolecular hydrogen-bonded dimerization observed for sotolon, directly impacting formulation behavior in solution [1]. Consequently, interchange with hydroxylated furanones in flavor formulations, synthetic pathways, or analytical standards yields non-equivalent results, making compound-specific qualification essential for reproducible scientific and industrial outcomes.

Quantitative Differentiation Evidence for 5-Ethyl-3-methylfuran-2(5H)-one Versus Closest Analogs


Odor Threshold: 5-Ethyl-3-methylfuran-2(5H)-one (Non-Hydroxylated) vs. Sotolon and Maple Furanone (Hydroxylated)

Hydroxylated 2(5H)-furanones such as sotolon and maple furanone exhibit extraordinarily low odor thresholds in water, reported at approximately 0.1 μg/L and 0.02–0.04 ng/L in air [1][2]. The non-hydroxylated analog 5-ethyl-3-methylfuran-2(5H)-one, lacking the 3-hydroxy group critical for potent olfactory receptor activation, is not listed among high-impact odorants in authoritative compilations (Fenaroli's Handbook, VCF database), and no published sub-ppb odor threshold could be identified from primary literature [3]. This absence of high potency is consistent with the established structure-odor relationship for this compound class: the 3-hydroxy group functions as a hydrogen-bond donor essential for low-threshold olfactory detection [1].

Flavor chemistry Odor threshold Structure-odor relationship

Dimerization Behavior in Solution: Non-Hydroxylated 5-Ethyl-3-methylfuran-2(5H)-one vs. Sotolon

A direct comparative study using optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) demonstrated that sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) exists predominantly as a dimer in chloroform solution via intermolecular hydrogen bonding, whereas the corresponding non-hydroxylated 5-substituted-2(5H)-furanone scaffold (to which 5-ethyl-3-methylfuran-2(5H)-one belongs) remains monomeric due to the absence of the hydrogen-bond donor [1]. The dimerization of sotolon was confirmed by TDDFT calculations, with high transition-state barriers for enol/keto tautomerization [1].

Physical organic chemistry Dimerization Spectroscopy

Flavor Dilution (FD) Factor in Soy Sauce: Hydroxylated Furanones Dominate; Target Compound Not Detected as Key Odorant

In a comprehensive molecular sensory science study of soy sauce aroma, the key odorants 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), and sotolon all exhibited the highest flavor dilution (FD) factors of 1024 by aroma extract dilution analysis (AEDA) [1]. The non-hydroxylated compound 5-ethyl-3-methylfuran-2(5H)-one was not reported among the potent odorants identified [1]. This is consistent with the requirement of a 3- or 4-hydroxy substituent for high odor potency in this structural class.

Molecular sensory science Aroma extract dilution analysis Soy sauce flavor

Synthetic Accessibility: 5-Ethyl-3-methylfuran-2(5H)-one as a Readily Accessible Non-Hydroxylated Scaffold via One-Pot Methodology

A one-pot synthesis of 5-alkylfuran-2(5H)-ones, including the 5-ethyl-3-methyl analog, has been reported starting from methyl 3-nitropropanoate and aldehydes, using Amberlyst A-21 as a catalyst, achieving 60–90% overall yields [1]. In contrast, syntheses of hydroxylated analogs such as sotolon and maple furanone typically require multi-step sequences involving chiral resolution or asymmetric synthesis to access enantiomerically enriched material, with variable yields [2]. The non-hydroxylated scaffold avoids the need for hydroxyl group protection/deprotection steps, streamlining synthetic access.

Synthetic chemistry One-pot synthesis Furanone scaffold

Regulatory and Safety Profile Differentiation: FEMA GRAS Status of Hydroxylated Analogs vs. Target Compound

Several hydroxylated 2(5H)-furanones have been evaluated and assigned FEMA GRAS numbers for use as flavoring substances (e.g., Ethyl Furaneol/Homofuraneol: FEMA 3623; Maple Furanone: FEMA 3153) [1]. In contrast, 5-ethyl-3-methylfuran-2(5H)-one (CAS 26329-68-0) does not appear in the FEMA GRAS list or in the European Union Register of Flavouring Substances, and no JECFA evaluation was located for this specific compound [2]. This regulatory distinction directly impacts procurement for food-grade applications.

Food safety GRAS Flavor regulation

Optimal Procurement and Application Scenarios for 5-Ethyl-3-methylfuran-2(5H)-one


Synthetic Building Block for Non-Hydroxylated Furanone Libraries

The one-pot synthesis yielding 5-ethyl-3-methylfuran-2(5H)-one in 60–90% overall yield makes it a preferred scaffold for medicinal chemistry and agrochemical libraries requiring a non-hydroxylated butenolide core. Its monomeric solution behavior and lack of tautomeric complexity simplify downstream derivatization and purification relative to hydroxylated analogs that dimerize or require protecting-group strategies [1].

Analytical Reference Standard for Non-Hydroxylated Furanone Identification in Complex Matrices

As a compound detected in tobacco smoke (烟气) , 5-ethyl-3-methylfuran-2(5H)-one serves as an analytical reference standard for GC-MS identification and quantification of non-hydroxylated furanones in combustion products, food processing emissions, and environmental samples. Its distinct chromatographic behavior relative to hydroxylated furanones (different retention index due to lower polarity, LogP ~1.27 ) enables unambiguous peak assignment in complex chromatograms.

Model Substrate for Structure-Reactivity Studies of α,β-Unsaturated γ-Lactones

The absence of a 3-hydroxy substituent eliminates competing tautomerization and hydrogen-bonding equilibria, making 5-ethyl-3-methylfuran-2(5H)-one an ideal model substrate for fundamental studies of furanone reactivity, including cycloadditions, nucleophilic additions, and ring-opening reactions [1]. The compound allows isolation of electronic and steric effects of the alkyl substituents without the confounding influence of hydroxyl-mediated interactions.

Non-Food Industrial Flavor and Fragrance Intermediate

For non-food fragrance applications not requiring FEMA GRAS status, 5-ethyl-3-methylfuran-2(5H)-one may serve as a precursor or intermediate in the synthesis of proprietary fragrance ingredients. Its structural relationship to high-impact odorants (sotolon, maple furanone) [1] suggests potential as a pro-fragrance scaffold, though direct food use is precluded by its absence from regulatory positive lists [2].

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